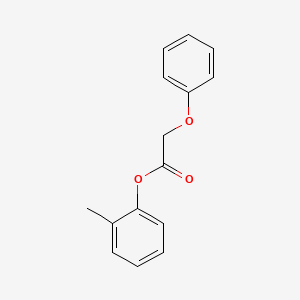
Acetic acid, phenoxy-, 2-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenoxy-, 2-methylphenyl ester is an organic compound with the molecular formula C15H14O3. It is an ester derived from acetic acid and 2-methylphenol (o-cresol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 2-methylphenyl ester typically involves the esterification of acetic acid with 2-methylphenol. One common method is the Fischer esterification, where acetic acid reacts with 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenoxy-, 2-methylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 2-methylphenol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Acetic acid and 2-methylphenol.
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phenoxy-, 2-methylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, 2-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylphenol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenoxy-, methyl ester: Similar structure but with a methyl group instead of a 2-methylphenyl group.
Acetic acid, 2-methylphenyl ester: Similar structure but without the phenoxy group.
Phenoxyacetic acid: Lacks the ester group but has a similar phenoxy structure.
Uniqueness
Acetic acid, phenoxy-, 2-methylphenyl ester is unique due to the presence of both phenoxy and 2-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112445-71-3 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2-methylphenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O3/c1-12-7-5-6-10-14(12)18-15(16)11-17-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
MCAORZBZTONBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















